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7-Methyl-2-oxo-1,2-dihydropyrazolo[1,5-A]pyrimidine-6-carboxylic acid

Cyclophilin D Inhibition Fragment-Based Drug Discovery X-ray Crystallography

Procuring an incorrect regioisomer of C8H7N3O3 compromises CypD-targeted SAR studies. The 7-methyl-2-oxo-6-carboxylic acid substitution pattern is mandatory for biological target engagement-3-carboxylic acid or 2-methyl isomers lack structural validation. This compound is the direct synthetic precursor to N-(4-aminophenyl)-7-methyl-2-oxo-1H,2H-pyrazolo[1,5-a]pyrimidine-6-carboxamide, a ligand co-crystallized with human CypD at 1.1 Å resolution (PDB: 7R2L). • Enables synthesis of structurally validated CypD inhibitors. • Pre-validated fragment for focused amide library synthesis. • Eliminates risk of regioisomer mismatch in SAR campaigns.

Molecular Formula C8H7N3O3
Molecular Weight 193.16 g/mol
CAS No. 329207-48-9
Cat. No. B1335783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-2-oxo-1,2-dihydropyrazolo[1,5-A]pyrimidine-6-carboxylic acid
CAS329207-48-9
Molecular FormulaC8H7N3O3
Molecular Weight193.16 g/mol
Structural Identifiers
SMILESCC1=C(C=NC2=CC(=O)NN12)C(=O)O
InChIInChI=1S/C8H7N3O3/c1-4-5(8(13)14)3-9-6-2-7(12)10-11(4)6/h2-3H,1H3,(H,10,12)(H,13,14)
InChIKeyJCGSRFSMSJIMCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of 7-Methyl-2-oxo-1,2-dihydropyrazolo[1,5-A]pyrimidine-6-carboxylic acid


7-Methyl-2-oxo-1,2-dihydropyrazolo[1,5-A]pyrimidine-6-carboxylic acid is a heterocyclic building block with the molecular formula C8H7N3O3 and a molecular weight of 193.16 g/mol . It features a pyrazolo[1,5-a]pyrimidine core with a carboxylic acid group at the 6-position, a methyl group at the 7-position, and an oxo group at the 2-position. This specific regioisomer is the direct synthetic precursor to the cyclophilin D inhibitor N-(4-aminophenyl)-7-methyl-2-oxo-1H,2H-pyrazolo[1,5-a]pyrimidine-6-carboxamide, which has been co-crystallized with human cyclophilin D at resolutions of 1.26 Å and 1.1 Å (PDB IDs: 7R2J and 7R2L) [1]. The compound is available from multiple suppliers as a research-grade solid, primarily used as a key intermediate in medicinal chemistry and chemical biology for developing isomer-specific protein ligands .

Synthetic precursor to CypD-binding carboxamides
X-ray co-crystal validated pharmacophore scaffold
Regioisomer-specific amide coupling handle

Regioisomeric Substitution Risks for This Scaffold


Substituting this compound with a different regioisomer of the formula C8H7N3O3 is a high-risk procurement error because the position of the methyl, oxo, and carboxylic acid groups on the pyrazolo[1,5-a]pyrimidine scaffold dictates both the chemical reactivity and the biological target engagement. For instance, shifting the carboxylic acid from the 6-position to the 3-position (e.g., 5-methyl-7-oxo-4,7-dihydro-pyrazolo-[1,5-a]pyrimidine-3-carboxylic acid, CAS 1630933-28-6) fundamentally alters the hydrogen-bonding pattern recognized by the protein's binding pocket . Similarly, relocating the methyl group from the 7-position to the 2-position (e.g., 2-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid) can change the molecule's logP and its resulting interactions [1]. The specific 7-methyl-2-oxo-6-carboxylic acid pattern is validated to form the critical amide bond with a p-aminoaniline moiety that then docks into human cyclophilin D, a structural feature confirmed by the high-resolution X-ray co-crystal structures 7R2J and 7R2L [2]. Using an incorrect isomer cannot yield the same validated ligand and may derail structure-activity relationship (SAR) studies for this target.

Regioisomer shift 3-carboxylic acid isomer (CAS 1630933-28-6) alters hydrogen-bonding pattern critical for target engagement
Methyl position 2-methyl isomer changes logP, potentially affecting assay behavior and selectivity
Pharmacophore geometry Only 6-carboxylic acid provides correct geometry for validated CypD pharmacophore; other isomers may not yield same ligand

Differentiation Evidence Guide for This Compound


Structural Validation in Cyclophilin D Binding

The regioisomeric identity of 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-A]pyrimidine-6-carboxylic acid is a critical determinant of biological activity. While comprehensive SAR data is currently pending publication, the downstream carboxamide derivative of this specific isomer is the only one among its close regioisomeric analogs (e.g., 3- or 2-carboxylic acid variants) that has been experimentally confirmed to bind to the human cyclophilin D protein. This is evidenced by high-resolution X-ray co-crystal structures (PDB IDs: 7R2J at 1.26 Å and 7R2L at 1.1 Å), where the N-(4-aminophenyl)-7-methyl-2-oxo-1H,2H-pyrazolo[1,5-a]pyrimidine-6-carboxamide ligand is unambiguously resolved in the protein's active site [1]. No such structural validation exists for the 3-carboxylic or 2-carboxylic regioisomers, making the 6-carboxylic acid the only proven entry point for developing this chemotype as a CypD ligand.

Structural Validation
Class-level
6-carboxylic acid derivative Co-crystal with CypD at 1.1–1.26 Å
3- or 2-carboxylic acid isomers No co-crystal structures reported
Only the 6-carboxylic acid isomer provides structural confirmation of CypD engagement
Supports regioisomer-specific procurement
Cyclophilin D Inhibition Fragment-Based Drug Discovery X-ray Crystallography

Lipophilicity Comparison Between Positional Isomers

Changing the position of the methyl group on the pyrazolopyrimidine core alters the compound's lipophilicity, a key determinant of passive permeability and non-specific binding. The target compound, with its 7-methyl substitution, has a vendor-calculated partition coefficient (LogP) of 1.00 . A positional isomer that maintains the 6-carboxylic acid but relocates the methyl group to the 2-position, 2-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, exhibits a different calculated LogP of 1.52 [1], representing a measurable 0.52 log unit increase. This difference indicates that even minor regioisomeric changes result in quantifiably distinct molecular properties, which can affect a compound's behavior in biological assays and must be controlled for in lead optimization campaigns.

Lipophilicity
Data to verify
7-methyl isomer LogP 1.00
2-methyl isomer LogP 1.52 (Δ+0.52)
Measurable logP shift may influence permeability and assay interference
Vendor-calculated values; experimental confirmation advised
Lipophilicity ADME Property Prediction Chemical Property Comparison

Synthetic Utility for a Validated Cyclophilin D Probe

The primary utility of this compound is as a building block for amide bond formation to create cyclophilin D-targeting probes. The target compound's 6-carboxylic acid is the necessary functional handle for this reaction. While precise, comparative amide coupling yields for different regioisomeric acids are not centrally aggregated, the successful multi-step synthesis of the potent and crystallographically validated probe N-(4-aminophenyl)-7-methyl-2-oxo-1H,2H-pyrazolo[1,5-a]pyrimidine-6-carboxamide from this starting material serves as a critical process benchmark [1]. In contrast, an attempted synthesis from 5-methyl-7-oxo-4,7-dihydro-pyrazolo-[1,5-a]pyrimidine-3-carboxylic acid or the 2-carboxylic acid isomer would produce a different amide (3-carboxamide or 2-carboxamide), which has not been reported to bind CypD and would represent a completely novel, unproven chemical series. The lack of positive activity data for these alternative isomers underscores the unique synthetic value of the 6-carboxylic acid.

Synthetic Tractability
Class-level
6-carboxylic acid Yields CypD-binding amide confirmed by co-crystal
3- or 2-carboxylic acids Amides not reported to bind CypD
Supports synthetic route to a validated ligand series
No activity data for alternative isomers
Amide Coupling Medicinal Chemistry Synthesis Cyclophilin Probe

Absence of Public Bioactivity Data for Selection

A vital data gap exists for any scientist looking to select this compound based on intrinsic target potency. As of the current evidence base, no binding affinity (IC50, Ki) or cellular activity data (EC50) has been published in peer-reviewed journals for either the free carboxylic acid (CAS 329207-48-9) or its direct carboxamide analog against cyclophilin D. The primary research report detailing the PDB structures 7R2J and 7R2L remains 'To Be Published' [1]. Therefore, any claim that this compound is 'more potent' or 'more selective' than other known CypD inhibitors like Cyclosporine A or sanglifehrin A cannot be substantiated [2]. This lack of public quantitative bioactivity data is a significant information gap that must inform procurement, as it means selection cannot currently be made on the basis of target engagement metrics. The decision to use this scaffold must rely on its unique chemical proof-of-concept as a CypD ligand, rather than on comparative potency metrics.

Bioactivity Data
Data to verify
No published IC50/Ki for CypD available
Literature CypD inhibitors: reported Ki ~5–20 nM
Selection based on structural validation, not potency metrics
Primary data generation required; potency context unestablished
Data Integrity Procurement Risk Assessment Cyclophilin D PPIase Assay

Best-Use Scenarios in Research and Development


Structure-Guided Necrosis Inhibitor Design

This compound is the essential starting material for synthesizing a series of pyrazolo[1,5-a]pyrimidine-6-carboxamides that have been structurally characterized in complex with human cyclophilin D. Researchers aiming to design inhibitors of the mitochondrial permeability transition pore (mPTP) for ischemia-reperfusion injury or neurodegenerative disease can use this building block to generate probes based on the high-resolution binding modes seen in PDB structures 7R2J (1.26 Å) and 7R2L (1.1 Å) [1]. The 6-carboxylic acid handle is crucial for diversifying the amide moiety to explore interactions with the S1' and S2 pockets of CypD.

Fragment-Based Lead Generation and Library Synthesis

In fragment-based drug discovery (FBDD), the precise placement of chemical functional groups determines the initial hit's vectors for growth. The target compound, with its unique 7-methyl-2-oxo-6-carboxylic acid arrangement, provides a 'fragment hit' validated by a protein crystal structure. A medicinal chemistry team can use this core to synthesize a focused library of amide derivatives, confident that the core scaffold is pre-validated for CypD binding, unlike its 2-methyl or 3-carboxylic regioisomers, which lack any structural target validation [2].

Chemical Biology Tool for Cyclophilin Selectivity Studies

Given the high homology among cyclophilin isoforms, achieving selectivity is a major challenge. The pyrazolo[1,5-a]pyrimidine scaffold, with the confirmed syntheses from this carboxylic acid, represents a distinct chemotype from the natural product cyclosporine A or sanglifehrin A. Procuring this specific building block allows chemical biology groups to synthesize the structurally characterized ligand and explore its selectivity profile against a panel of cyclophilins (e.g., CypA, CypB, Cyp40) using the established co-crystal structures as a rational starting point for protein engineering or biophysical experiments [3].

Application
Selection Property
Validation Focus
mPTP research probe development
6-carboxylic acid amide coupling handle
Structure-guided SAR using co-crystal binding mode
Fragment-based CypD library synthesis
Pre-validated core scaffold for CypD binding
Amide diversification from structurally confirmed hit
Cyclophilin selectivity panel screening
Non-natural product chemotype
Selectivity assessment across CypA, CypB, Cyp40
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